QDPR-IN-1

説明

特性

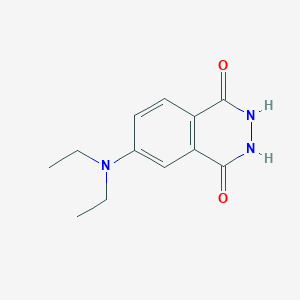

IUPAC Name |

6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-3-15(4-2)8-5-6-9-10(7-8)12(17)14-13-11(9)16/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYLSNZNCJLARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350700 | |

| Record name | 6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29415-71-2 | |

| Record name | 6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DIETHYLAMINO-2,3-DIHYDRO-PHTHALAZINE-1,4-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

QDPR-IN-1: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QDPR-IN-1, a potent inhibitor of Quinoid Dihydropteridine Reductase (QDPR). We will explore its mechanism of action, its impact on critical biochemical pathways, and the experimental methodologies used to characterize its activity.

Introduction to QDPR and its Inhibition

Quinoid Dihydropteridine Reductase (QDPR) is a crucial enzyme in the regeneration of tetrahydrobiopterin (B1682763) (BH4). BH4 is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are vital for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, as well as the metabolism of phenylalanine.

The QDPR enzyme catalyzes the NADPH-dependent reduction of quinonoid dihydrobiopterin (qBH2) back to its active form, BH4. Inhibition of QDPR disrupts this recycling pathway, leading to a depletion of cellular BH4 levels. This has significant downstream consequences, affecting neurotransmitter production and other BH4-dependent processes. This compound has been identified as a potent inhibitor of this critical enzyme.

Mechanism of Action of this compound

This compound, also known as Compound 9b, acts as a direct inhibitor of the QDPR enzyme. By binding to QDPR, likely at or near the active site, this compound prevents the reduction of qBH2 to BH4. This leads to an accumulation of the inactive qBH2 and a subsequent decrease in the available pool of the essential cofactor BH4.

The primary mechanism of action of QDPR inhibitors like this compound involves interfering with the enzyme's ability to convert dihydrobiopterin (BH2) to its active tetrahydrobiopterin (BH4) form. This disruption of the BH4 regeneration cycle has a cascading effect on multiple metabolic pathways.

The following diagram illustrates the central role of QDPR in the tetrahydrobiopterin recycling pathway and the point of inhibition by this compound.

Caption: The role of QDPR in the BH4 recycling pathway and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against the QDPR enzyme has been quantified and is summarized in the table below.

| Compound | Target | IC50 (μM) |

| This compound | QDPR | 0.72 |

| Data sourced from MedchemExpress, Amsbio, and other suppliers. |

Experimental Protocols

While the specific, detailed protocol used for the initial characterization of this compound is found in the primary literature, a representative methodology for determining the IC50 of a QDPR inhibitor can be constructed based on established enzymatic assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified QDPR enzyme.

Materials:

-

Purified recombinant QDPR enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

-

Quinonoid dihydrobiopterin (qBH2) or a suitable substrate like dihydropteridine

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Methodology:

-

Enzyme Preparation: A stock solution of purified QDPR enzyme is diluted in assay buffer to a final concentration that yields a linear reaction rate over the course of the assay.

-

Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Add the QDPR enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding NADPH and the qBH2 substrate.

-

-

Data Acquisition: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader. The reaction is typically monitored for 10-20 minutes.

-

Data Analysis:

-

The initial reaction velocities (rates) are calculated for each inhibitor concentration.

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

The following diagram outlines the general workflow for a QDPR inhibition assay.

Caption: A generalized workflow for determining the IC50 of this compound.

Potential Therapeutic and Research Applications

Given the critical role of QDPR in neurotransmitter synthesis, inhibitors like this compound hold potential for both research and therapeutic applications.

-

Research Tool: this compound can be utilized as a chemical probe to investigate the physiological and pathological roles of the BH4 recycling pathway in various cellular and animal models. This can provide insights into conditions associated with QDPR deficiency, such as certain forms of phenylketonuria and neurotransmitter deficiencies.

-

Therapeutic Development: While direct inhibition of QDPR can have significant side effects due to the importance of BH4, understanding the structure-activity relationships of inhibitors like this compound can inform the design of molecules with more nuanced effects. For example, in certain cancers that may have a dependency on metabolic pathways involving QDPR, targeted inhibition could be a viable therapeutic strategy.

Conclusion

This compound is a potent and specific inhibitor of Quinoid Dihydropteridine Reductase. Its mechanism of action, centered on the disruption of the essential tetrahydrobiopterin recycling pathway, underscores the critical role of QDPR in cellular metabolism, particularly in the nervous system. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of QDPR modulation in various biological contexts.

QDPR-IN-1: A Selective Inhibitor of Quinonoid Dihydropteridine Reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinonoid dihydropteridine reductase (QDPR) is a critical enzyme in the tetrahydrobiopterin (B1682763) (BH4) recycling pathway, essential for the synthesis of key neurotransmitters and the regulation of nitric oxide synthase (NOS) activity. Dysregulation of QDPR is implicated in various neurological and metabolic disorders. This document provides a comprehensive technical overview of QDPR-IN-1, a potent and selective inhibitor of QDPR. This guide details its inhibitory activity, the relevant biological pathways, and key experimental methodologies for its characterization. The information presented herein is intended to support further research and drug development efforts targeting QDPR.

Introduction to QDPR and its Role in the Tetrahydrobiopterin Recycling Pathway

Quinonoid dihydropteridine reductase (QDPR) is a homodimeric enzyme that catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin (qBH2) to tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[3] These enzymes are pivotal in the biosynthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and in phenylalanine metabolism.[3]

Furthermore, BH4 is a critical cofactor for all three isoforms of nitric oxide synthase (NOS), maintaining the coupled state of the enzyme to produce nitric oxide (NO), a vital signaling molecule.[2] In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress.[2]

The QDPR-mediated recycling of BH4 is a crucial component of maintaining cellular homeostasis. Inhibition of QDPR presents a therapeutic strategy for conditions where modulation of BH4 levels is desirable.

This compound: A Potent Inhibitor of QDPR

This compound, also identified as Compound 9b in the primary literature, is a potent inhibitor of human QDPR.[1][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against QDPR has been determined through in vitro enzymatic assays.[1][3]

| Compound | Target | IC50 (µM) | Reference |

| This compound (Compound 9b) | Human QDPR | 0.72 | [1][3] |

Selectivity Profile

A comprehensive selectivity profile of this compound against a broad panel of other enzymes, such as kinases or other reductases, is not currently available in the public domain. The primary study notes its use in conjunction with methotrexate (B535133), an inhibitor of dihydrofolate reductase (DHFR), another enzyme involved in BH4 metabolism, to achieve a more significant impact on intracellular BH4 levels.[1][3] This suggests a degree of selectivity for QDPR over DHFR, but quantitative data is lacking.

Signaling Pathway

This compound exerts its effect by inhibiting a key step in the tetrahydrobiopterin (BH4) recycling pathway.

Caption: The Tetrahydrobiopterin (BH4) Recycling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the characterization of this compound.

High-Throughput Screening (HTS) for QDPR Inhibitors

The identification of this compound was the result of a high-throughput screening campaign.[1][3] While the specific details of the HTS protocol for this compound are not fully available, a general workflow for such a screen is outlined below.

Caption: Generalized experimental workflow for a high-throughput screen to identify QDPR inhibitors.

QDPR Enzymatic Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human QDPR. The specific protocol used for this compound in the primary literature may have minor variations.

Objective: To determine the IC50 value of an inhibitor against QDPR by measuring the rate of NADH oxidation.

Principle: The enzymatic activity of QDPR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as qBH2 is reduced to BH4.

Materials:

-

Recombinant human QDPR enzyme

-

NADH

-

Quinonoid dihydrobiopterin (qBH2) or a stable precursor/generating system

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

384-well, UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NADH in the assay buffer.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

The qBH2 substrate is unstable and is typically generated in situ immediately before use.

-

-

Assay Protocol:

-

To each well of the microplate, add:

-

Assay Buffer

-

QDPR enzyme solution

-

Test compound solution at various concentrations (or vehicle control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the freshly prepared qBH2 substrate solution to all wells.

-

Immediately begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the QDPR/BH4 pathway. Its potency makes it a suitable probe for cellular and potentially in vivo studies. Further characterization of its selectivity profile and mechanism of action will be crucial for its development as a potential therapeutic agent. This document provides a foundational guide for researchers working with this compound and in the broader field of pteridine (B1203161) metabolism.

References

- 1. Inhibition of QDPR synergistically modulates intracellular tetrahydrobiopterin profiles in cooperation with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QDPR quinoid dihydropteridine reductase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 3. High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Neurotransmitter Synthesis: A Technical Guide to Quinoid Dihydropteridine Reductase (QDPR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoid Dihydropteridine Reductase (QDPR), also known as Dihydropteridine Reductase (DHPR), is a critical enzyme in the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the synthesis of key neurotransmitters including dopamine, serotonin, and norepinephrine. Deficiencies in QDPR function lead to a severe metabolic disorder, BH4 deficiency, characterized by hyperphenylalaninemia and profound neurological dysfunction. This technical guide provides a comprehensive overview of the biological function of QDPR, its genomic and protein architecture, the signaling pathways governing its expression, and detailed experimental protocols for its study. A thorough understanding of QDPR is paramount for the development of novel diagnostic and therapeutic strategies for associated metabolic and neurological disorders.

Core Biological Function of QDPR

Quinoid dihydropteridine reductase is a homodimeric enzyme that catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin (qBH2) to tetrahydrobiopterin (BH4).[1][2] This recycling process is vital as BH4 is an indispensable cofactor for several aromatic amino acid hydroxylases.[3]

Specifically, BH4 is required for the function of:

-

Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine. A deficiency in this process leads to the buildup of phenylalanine, causing hyperphenylalaninemia and potential brain damage.[3]

-

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine.

-

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.

Consequently, the proper functioning of QDPR is essential for maintaining adequate levels of these critical neurotransmitters, which are necessary for normal brain function.[3]

Mutations in the QDPR gene can lead to dihydropteridine reductase deficiency (DHPR deficiency), a subtype of tetrahydrobiopterin deficiency.[3] These mutations can result in a significant reduction or complete loss of enzyme activity, preventing the efficient recycling of BH4. This not only leads to hyperphenylalaninemia but also disrupts the production of vital neurotransmitters, contributing to intellectual disability, developmental delays, seizures, and movement disorders.[3]

Genomic and Protein Structure

The human QDPR gene is located on the short (p) arm of chromosome 4 at position 15.32.[4] It is comprised of seven exons and six introns. The protein consists of 244 amino acids and functions as a homodimer. Each subunit contains a binding site for NADH and the quinonoid dihydrobiopterin substrate.[2]

Quantitative Data: Enzyme Kinetics

The enzymatic activity of QDPR is a critical determinant of BH4 levels. The following tables summarize the kinetic parameters for wild-type human QDPR and various mutants associated with DHPR deficiency. Understanding these parameters is crucial for elucidating the molecular basis of the disease and for the development of potential therapeutic interventions.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Wild-type | q-BH₂ | 14 | 120 | 52 | 3.7 x 10⁶ | [5] |

| Wild-type | NADH | 45 | - | - | - | [5] |

| Y150F | q-BH₂ | 12 | 1.3 | 0.56 | 4.7 x 10⁴ | [1] |

| Y150H | q-BH₂ | 21 | 18 | 7.8 | 3.7 x 10⁵ | [1] |

| K150Q | q-BH₂ | 25 | 60 | 26 | 1.0 x 10⁶ | [1] |

Signaling Pathways and Regulation

The expression of the QDPR gene is tightly regulated to ensure sufficient BH4 levels for cellular functions. One of the key regulatory pathways involves Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).

Extracellular signals that elevate intracellular cyclic AMP (cAMP) levels activate PKA.[6] The catalytic subunit of PKA then translocates to the nucleus and phosphorylates CREB. Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter region of target genes, including QDPR, to modulate their transcription.[6][7] The presence of a CREB binding site in the QDPR promoter suggests a direct role for cAMP-mediated signaling in regulating its expression.[6]

Experimental Protocols

Spectrophotometric Assay for QDPR Activity

This protocol describes a method to measure QDPR activity in biological samples, such as erythrocyte hemolysates, by monitoring the oxidation of NADH.

Principle: QDPR catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin (q-BH2) to tetrahydrobiopterin (BH4). The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. Due to the instability of q-BH2, it is generated in situ from a stable precursor like 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4).

Materials:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.4

-

NADH Solution: 2.5 mM in Assay Buffer

-

DMPH4 Stock Solution: 10 mM in Assay Buffer (prepare fresh, keep on ice, protect from light)

-

Potassium Ferricyanide Solution: 10 mM in ultrapure water (store at 4°C, protect from light)

-

Hemolysate sample

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Sample Preparation (Erythrocyte Hemolysate): a. Collect whole blood with an anticoagulant (e.g., EDTA). b. Centrifuge at 1,000 x g for 10 minutes at 4°C. c. Remove plasma and buffy coat. d. Wash erythrocytes three times with cold isotonic saline. e. Lyse the packed red blood cells by adding an equal volume of cold deionized water and vortexing. f. Centrifuge at 12,000 x g for 15 minutes at 4°C to remove cell debris. g. Collect the supernatant (hemolysate) for the assay. h. Determine the hemoglobin concentration of the hemolysate.

-

Reaction Mixture Preparation: a. In a cuvette, add:

- 800 µL of Assay Buffer

- 100 µL of NADH Solution

- 20 µL of hemolysate b. Mix gently by inversion.

-

Substrate Preparation (in a separate tube): a. Add 10 µL of DMPH4 Stock Solution to 10 µL of Potassium Ferricyanide Solution. b. Incubate for 30 seconds at room temperature in the dark to generate the quinonoid form of DMPH4.

-

Enzymatic Reaction and Data Acquisition: a. Place the cuvette with the reaction mixture in the spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes. b. Add 80 µL of the freshly prepared substrate mixture to the cuvette. c. Quickly mix by inverting the cuvette. d. Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, recording the absorbance at regular intervals (e.g., every 15 seconds).

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mg Hb) = (ΔA340/min / ε) * (V_total / V_sample) / [Hb]

-

ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

-

V_total = Total reaction volume (in mL)

-

V_sample = Volume of hemolysate used (in mL)

-

[Hb] = Hemoglobin concentration (in mg/mL)

-

-

Experimental Workflow for Characterizing QDPR Mutations

The following workflow outlines a typical experimental approach for the characterization of novel or known QDPR mutations.

Conclusion and Future Directions

Quinoid dihydropteridine reductase is a pivotal enzyme in human physiology, with its function being intrinsically linked to the synthesis of essential neurotransmitters. A comprehensive understanding of its biological role, regulation, and the functional consequences of genetic mutations is crucial for the advancement of diagnostics and therapeutics for DHPR deficiency and related neurological disorders. Future research should focus on the development of high-throughput screening assays to identify small molecules that can modulate QDPR activity, potentially offering novel therapeutic avenues. Furthermore, a deeper investigation into the broader regulatory networks governing QDPR expression may unveil additional targets for intervention. The continued characterization of QDPR orthologs from various species will also provide valuable insights into its evolutionary conservation and fundamental role in cellular metabolism.

References

- 1. Altered structural and mechanistic properties of mutant dihydropteridine reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. QDPR - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Recruitment of CREB Binding Protein Is Sufficient for CREB-Mediated Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Impact of Quinoid Dihydropteridine Reductase (QDPR) Inhibition on Neurotransmitter Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoid dihydropteridine reductase (QDPR) is a pivotal enzyme in the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the synthesis of key monoamine neurotransmitters, including dopamine (B1211576) and serotonin (B10506). Inhibition of QDPR disrupts this vital recycling pathway, leading to a cascade of neurochemical deficits with profound physiological consequences. This technical guide provides an in-depth exploration of the impact of QDPR inhibition on neurotransmitter synthesis, detailing the underlying biochemical mechanisms, quantitative effects on neurotransmitter levels, and comprehensive experimental protocols for studying these processes. This document is intended to serve as a critical resource for researchers and professionals engaged in neuroscience, pharmacology, and the development of therapeutics targeting pathways involving QDPR and neurotransmitter metabolism.

Introduction: The Central Role of QDPR in Neurobiology

Quinoid dihydropteridine reductase (QDPR) is an NADH-dependent enzyme that plays an indispensable role in maintaining the cellular pool of tetrahydrobiopterin (BH4).[1] BH4 is a critical cofactor for several aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the synthesis of essential neurotransmitters.[2]

The key BH4-dependent enzymes in neurotransmitter synthesis are:

-

Tyrosine Hydroxylase (TH): Converts L-tyrosine to L-DOPA, the precursor to dopamine. Dopamine is subsequently converted to norepinephrine (B1679862) and epinephrine.

-

Tryptophan Hydroxylase (TPH): Catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin (5-hydroxytryptamine, 5-HT).

-

Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. While primarily involved in amino acid metabolism, this step is crucial for providing the substrate for dopamine synthesis.[2]

During the hydroxylation reactions catalyzed by these enzymes, BH4 is oxidized to an unstable intermediate, quinonoid dihydrobiopterin (qBH2). QDPR is responsible for the rapid reduction of qBH2 back to its active BH4 form, thus completing the pterin (B48896) cycle.[1] A secondary, less efficient salvage pathway for BH4 regeneration exists, which involves the conversion of qBH2 to 7,8-dihydrobiopterin (BH2) and its subsequent reduction to BH4 by dihydrofolate reductase (DHFR).[3] However, the QDPR-mediated pathway is the primary and most efficient route for maintaining adequate BH4 levels for normal neurotransmitter synthesis.

The Mechanism and Consequences of QDPR Inhibition

Inhibition of QDPR directly disrupts the regeneration of BH4 from qBH2. This leads to a rapid depletion of the cellular BH4 pool, which in turn severely limits the activity of BH4-dependent aromatic amino acid hydroxylases. The direct consequence is a significant reduction in the synthesis of dopamine, norepinephrine, epinephrine, and serotonin.[4]

The systemic effects of QDPR inhibition are most clearly illustrated by the genetic disorder dihydropteridine reductase (DHPR) deficiency, caused by mutations in the QDPR gene. Patients with this condition exhibit severe neurological symptoms, including developmental delay, seizures, and movement disorders, which are a direct result of the profound deficiency in monoamine neurotransmitters.[2]

Quantitative Impact of QDPR Inhibition on Neurotransmitter Levels

The most direct quantitative data on the impact of QDPR functional loss comes from studies of QDPR knockout (Qdpr-/-) mice and patients with DHPR deficiency. These serve as effective models for understanding the consequences of complete QDPR inhibition.

Preclinical Data: Insights from QDPR Knockout Mice

Studies in Qdpr knockout mice have provided critical quantitative data on the impact of QDPR loss on brain monoamine levels.

| Neurotransmitter/Metabolite | Brain Region | % Change in Qdpr-/- Mice vs. Wild-Type | Reference |

| Dopamine (DA) | Whole Brain | ↓ 50% | [5] |

| Norepinephrine (NE) | Whole Brain | ↓ 75% | [5] |

| Serotonin (5-HT) | Whole Brain | ↓ 60% | [5] |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Whole Brain | ↓ 70% | [5] |

| Homovanillic acid (HVA) | Whole Brain | ↓ 60% | [5] |

| 5-hydroxyindoleacetic acid (5-HIAA) | Whole Brain | ↓ 50% | [5] |

Table 1: Changes in brain monoamine and metabolite levels in Qdpr-/- mice.

Clinical Data: Neurotransmitter Deficiencies in DHPR Patients

Analysis of cerebrospinal fluid (CSF) from patients with DHPR deficiency reveals a significant reduction in the metabolites of dopamine and serotonin, reflecting decreased neurotransmitter turnover in the central nervous system.

| Metabolite | Fluid | Condition | % of Normal Mean Levels | Reference |

| Homovanillic Acid (HVA) | CSF | DHPR Deficiency | 15-50% | [2] |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | CSF | DHPR Deficiency | 10-40% | [2] |

Table 2: Cerebrospinal fluid neurotransmitter metabolite levels in patients with DHPR deficiency.

Pharmacological Inhibition: Effects of Methotrexate (B535133)

Methotrexate (MTX) is a known inhibitor of dihydrofolate reductase (DHFR) and has also been shown to inhibit QDPR, albeit with a less characterized kinetic profile. Studies in animal models have demonstrated the impact of MTX on neurotransmitter levels.

| Neurotransmitter | Brain Region | Treatment | % Change vs. Control | Reference |

| Dopamine | Frontal Cortex | 2 mg/kg MTX (rats) | ↓ | [4] |

| Norepinephrine | Frontal Cortex | 2 mg/kg MTX (rats) | ↓ | [4] |

| Serotonin | Frontal Cortex | 2 mg/kg MTX (rats) | ↓ | [4] |

| Homovanillic Acid (HVA) | CSF | 0.05 mg/day MTX (monkeys) | ↑ 300% | [6] |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | CSF | 0.05 mg/day MTX (monkeys) | ↑ (modest) | [6] |

Table 3: Effects of methotrexate administration on neurotransmitter and metabolite levels. The increase in CSF metabolites at low doses in monkeys may be due to a blockade of their egress from the CSF.[6]

In Vitro Data: Inhibition Kinetics

| Inhibitor | Target | IC50 | Reference |

| Compound 9b | QDPR | 0.72 µM | [1] |

Table 4: In vitro inhibition of QDPR.

Visualizing the Impact: Signaling Pathways and Workflows

Signaling Pathways

Caption: The central role of QDPR in the BH4-dependent synthesis of catecholamines and serotonin.

Experimental Workflow

Caption: A comprehensive experimental workflow for assessing the impact of a novel QDPR inhibitor.

Logical Pathway to Neurological Dysfunction

References

- 1. Inhibition of QDPR synergistically modulates intracellular tetrahydrobiopterin profiles in cooperation with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropteridine reductase deficiency associated with severe neurologic disease and mild hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of intracerebroventricular methotrexate on brain amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of intraventricular methotrexate on cerebrospinal fluid monoamine metabolites in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Quinoid Dihydropteridine Reductase Inhibition on Dopamine and Serotonin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Quinoid Dihydropteridine Reductase (QDPR) inhibition on the dopamine (B1211576) and serotonin (B10506) synthesis pathways. QDPR is a critical enzyme responsible for the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the biosynthesis of dopamine and serotonin, respectively. Inhibition of QDPR, as exemplified by the hypothetical inhibitor QDPR-IN-1, leads to a depletion of BH4, consequently impairing the production of these vital neurotransmitters. This guide details the underlying biochemical mechanisms, presents quantitative data from preclinical models, outlines detailed experimental protocols for assessing these effects, and provides visual representations of the involved pathways and workflows.

Introduction to QDPR and its Role in Neurotransmitter Synthesis

Quinoid dihydropteridine reductase (QDPR) is an enzyme that plays a pivotal role in the recycling of tetrahydrobiopterin (BH4).[1] BH4 is an indispensable cofactor for several aromatic amino acid hydroxylases, including tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH).[1] TH catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, while TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin. Therefore, a continuous supply of BH4 is essential for maintaining normal physiological levels of dopamine and serotonin in the central nervous system.

The inhibition of QDPR disrupts the BH4 regeneration cycle, leading to a state of BH4 deficiency. This, in turn, limits the activity of TH and TPH, resulting in decreased synthesis of dopamine and serotonin. The hypothetical molecule, this compound, represents a specific inhibitor of the QDPR enzyme. Understanding the downstream consequences of such inhibition is crucial for research into neurological and psychiatric disorders where dopamine and serotonin pathways are implicated. A recently identified specific inhibitor of QDPR, named Compound 9b, has an IC50 of 0.72 μM.[2]

Signaling Pathways

The inhibition of QDPR by this compound directly impacts the synthesis of dopamine and serotonin by disrupting the tetrahydrobiopterin (BH4) regeneration pathway. The following diagrams illustrate the normal biosynthetic pathways and the point of inhibition.

References

Therapeutic Potential of QDPR-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QDPR-IN-1, a novel inhibitor of Quinoid Dihydropteridine Reductase (QDPR). We will explore its mechanism of action, therapeutic targets, and preclinical data, with a focus on its potential applications in oncology and autoimmune diseases. This document is intended to be a comprehensive resource, offering detailed experimental protocols and visual representations of the underlying biological pathways to facilitate further research and development.

Introduction to QDPR and its Role in Cellular Metabolism

Quinoid Dihydropteridine Reductase (QDPR) is a crucial enzyme responsible for the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several key metabolic pathways.[1][2][3][4][5][6][7] BH4 is indispensable for the function of aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin.[1][2][3][4][5] It is also a critical cofactor for nitric oxide synthases (NOS), which play a vital role in various physiological processes, including vasodilation and immune responses.[8]

The enzyme catalyzes the reduction of quinonoid dihydrobiopterin (qBH2) back to its active form, BH4.[8] A disruption in this recycling process can lead to a depletion of BH4 and an accumulation of its oxidized forms, such as dihydrobiopterin (BH2). This imbalance in the BH4/BH2 ratio can lead to the "uncoupling" of NOS, where the enzyme produces superoxide (B77818) radicals instead of nitric oxide, contributing to oxidative stress.[8] Given its central role in these pathways, QDPR has emerged as a promising therapeutic target for diseases characterized by altered BH4 metabolism, including certain cancers and autoimmune disorders.[9]

This compound: A Potent Inhibitor of QDPR

This compound, also identified as Compound 9b in scientific literature, is a potent and specific inhibitor of QDPR.[1][9] Its discovery through high-throughput screening has opened new avenues for investigating the therapeutic potential of targeting the BH4 regeneration pathway.[9]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on published preclinical studies.

| Parameter | Value | Cell Lines Tested | Reference |

| IC50 | 0.72 µM | - | [9] |

| Observed Effect | Significantly oxidized intracellular redox states | HepG2, Jurkat, SH-SY5Y, and PC12D | [9] |

Mechanism of Action and Therapeutic Potential

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of QDPR. This inhibition disrupts the recycling of BH4, leading to a decreased intracellular BH4/BH2 ratio. This modulation of tetrahydrobiopterin profiles has significant downstream consequences, particularly in the context of cancer and autoimmune diseases.

Anticancer and Anti-autoimmune Effects

Preclinical studies have shown that treatment with this compound, particularly in combination with methotrexate (B535133) (an inhibitor of dihydrofolate reductase, another enzyme involved in BH4 metabolism), leads to a significant oxidation of the intracellular redox state in various cancer cell lines.[9] This suggests that this compound may enhance the anticancer and anti-autoimmune effects of existing therapies like methotrexate.[9] The proposed mechanism involves the synergistic depletion of BH4, which can impact cell proliferation and survival.

Signaling Pathways

The inhibition of QDPR by this compound and the subsequent alteration of the BH4/BH2 ratio can impact multiple signaling pathways. The "uncoupling" of NOS due to BH4 depletion leads to the production of reactive oxygen species (ROS), which can act as second messengers to modulate various signaling cascades involved in cell growth, apoptosis, and inflammation.

Mechanism of Action of this compound and Methotrexate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods and are intended to serve as a starting point for researchers.

High-Throughput Screening (HTS) for QDPR Inhibitors

High-Throughput Screening Workflow for QDPR Inhibitors.

Objective: To identify small molecule inhibitors of QDPR from a compound library.

Materials:

-

Purified recombinant human QDPR enzyme

-

NADH

-

Quinonoid dihydrobiopterin (qBH2) or a suitable precursor

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

384-well microplates

-

Compound library

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the QDPR enzyme in assay buffer.

-

Prepare stock solutions of NADH and the qBH2 substrate.

-

Dispense the assay buffer, QDPR enzyme, and NADH into the wells of the 384-well plates.

-

Add the compounds from the library to the wells at a final concentration of, for example, 10 µM. Include appropriate controls (no inhibitor and a known inhibitor if available).

-

Initiate the enzymatic reaction by adding the qBH2 substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., 5-10 minutes) using a plate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the rate of reaction for each well and determine the percent inhibition for each compound relative to the control wells.

-

Compounds showing significant inhibition are selected as "hits" for further confirmation and dose-response studies to determine their IC50 values.

QDPR Enzyme Kinetics Assay

Objective: To determine the kinetic parameters of QDPR inhibition by this compound.

Materials:

-

Purified recombinant human QDPR enzyme

-

NADH

-

Quinonoid dihydrobiopterin (qBH2)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of QDPR enzyme, and varying concentrations of NADH and qBH2.

-

Add different concentrations of this compound to the reaction mixtures.

-

Initiate the reaction and monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values in the presence and absence of the inhibitor.

-

Use Lineweaver-Burk or other suitable plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Measurement of Intracellular Redox State

Objective: To assess the effect of this compound on the intracellular redox state of cultured cells.

Materials:

-

Cell lines (e.g., HepG2, Jurkat, SH-SY5Y, PC12D)

-

Cell culture medium and supplements

-

This compound

-

Methotrexate (optional)

-

Redox-sensitive fluorescent probes (e.g., DCFDA for ROS, ThiolTracker™ for thiols)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture the desired cell lines to the appropriate confluency.

-

Treat the cells with varying concentrations of this compound, with or without methotrexate, for a specified period.

-

After treatment, wash the cells and incubate them with a redox-sensitive fluorescent probe according to the manufacturer's instructions.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence with DCFDA indicates an increase in ROS levels, signifying a shift towards an oxidized state.

-

Quantify the changes in fluorescence to determine the effect of the inhibitor on the intracellular redox environment.

Conclusion and Future Directions

This compound represents a promising new tool for the investigation of the therapeutic potential of targeting the BH4 metabolic pathway. Its ability to modulate the intracellular redox state, particularly in combination with other metabolic inhibitors, suggests potential applications in the treatment of cancer and autoimmune diseases. Further research is warranted to fully elucidate the downstream signaling pathways affected by QDPR inhibition and to evaluate the in vivo efficacy and safety of this compound in relevant animal models. The experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate these future research endeavors.

References

- 1. Inhibition of QDPR synergistically modulates intracellular tetrahydrobiopterin profiles in cooperation with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. graphviz.org [graphviz.org]

- 4. The role of tetrahydrobiopterin in inflammation and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to QDPR-IN-1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate metabolic web of cancer cells presents a multitude of vulnerabilities for therapeutic intervention. One such emerging target is Quinoid Dihydropteridine Reductase (QDPR), a critical enzyme in the salvage pathway of tetrahydrobiopterin (B1682763) (BH4), a cofactor essential for various physiological processes, including nitric oxide synthesis and amino acid metabolism. This document provides a comprehensive technical guide on QDPR-IN-1, a potent inhibitor of QDPR, and its applications in cancer research. While publicly available information on a compound explicitly named "this compound" is limited, it is identified as "Compound 9b," a molecule that has been instrumental in elucidating the therapeutic potential of QDPR inhibition. This guide will delve into the mechanism of action, experimental protocols, and the broader implications of targeting QDPR in oncology.

Introduction to Quinoid Dihydropteridine Reductase (QDPR)

QDPR is an NADH-dependent enzyme that catalyzes the reduction of quinonoid dihydrobiopterin (qBH2) back to its active form, tetrahydrobiopterin (BH4). This recycling is vital for maintaining the intracellular pool of BH4, which serves as an essential cofactor for several key enzymes:

-

Nitric Oxide Synthases (NOS): eNOS, nNOS, and iNOS all require BH4 for the production of nitric oxide (NO), a signaling molecule with diverse roles in vasodilation, neurotransmission, and immune response. In the context of cancer, NO can have both pro- and anti-tumoral effects depending on its concentration and the tumor microenvironment.

-

Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase depend on BH4 for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin.

Given its central role in BH4 metabolism, the dysregulation of QDPR has been implicated in various diseases. In cancer, the modulation of BH4 levels through QDPR inhibition presents a novel strategy to impact tumor growth, angiogenesis, and immune evasion.

The Role of QDPR in Cancer

Recent research has highlighted the significance of QDPR and the biopterin (B10759762) metabolism pathway in cancer, particularly in pancreatic ductal adenocarcinoma (PDAC).

Immune Suppression in the Tumor Microenvironment

Studies have shown that a deficiency in QDPR in pancreatic cancer leads to an accumulation of dihydrobiopterin (BH2) and a decreased BH4/BH2 ratio. This altered ratio results in increased reactive oxygen species (ROS) generation. Consequently, this oxidative stress promotes the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, leading to immune suppression and resistance to immune checkpoint blockade (ICB) therapy[1]. Supplementation with BH4 has been shown to restore the BH4/BH2 ratio, enhance anti-tumor immunity, and overcome ICB resistance in QDPR-deficient PDAC models[1].

Angiogenesis

The BH4 pathway is also implicated in tumor angiogenesis. BH4 synthesis can promote endothelial cell proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels that supply tumors with nutrients and oxygen.

Pharmacological Inhibition of QDPR with this compound (Compound 9b)

This compound, also known as Compound 9b, has been identified as a potent and specific small molecule inhibitor of QDPR.

Quantitative Data

The inhibitory activity of this compound has been quantified, providing a basis for its use as a chemical probe to study the function of QDPR.

| Compound Name | Synonym | Target | IC50 (μM) |

| This compound | Compound 9b | QDPR | 0.72 |

Table 1: In vitro inhibitory activity of this compound.

Synergy with Other Anticancer Agents

The inhibition of QDPR can have synergistic effects when combined with other anticancer drugs. For instance, treatment with this compound in combination with methotrexate (B535133) (MTX), an inhibitor of dihydrofolate reductase (DHFR), another enzyme capable of reducing BH2, leads to a significant oxidation of the intracellular redox state in various cancer cell lines, including HepG2 (liver), Jurkat (T-cell leukemia), SH-SY5Y (neuroblastoma), and PC12D (pheochromocytoma)[2]. This suggests that dual inhibition of the BH4 salvage pathways could be an effective therapeutic strategy. Methotrexate, a widely used chemotherapy agent, functions as a folate antagonist by inhibiting DHFR, thereby disrupting the synthesis of nucleotides necessary for DNA and RNA synthesis and halting cell proliferation[3].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of QDPR and its inhibitors.

QDPR Enzymatic Activity Assay (Spectrophotometric)

This assay measures QDPR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

NADH Stock Solution: 10 mM in Assay Buffer

-

Substrate Precursor (e.g., 6,7-dimethyl-5,6,7,8-tetrahydropterin, DMPH4): 10 mM stock solution

-

Oxidizing Agent: 10 mM Potassium Ferricyanide

-

Sample: Cell lysate or purified QDPR enzyme

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of the 96-well plate, add the following:

-

85 µL of Assay Buffer

-

5 µL of cell lysate or purified enzyme

-

2 µL of 10 mM NADH stock solution (final concentration: 0.2 mM)

-

-

Prepare the Substrate Mixture (in situ generation of qBH2): Immediately before use, mix equal volumes of 10 mM DMPH4 and 10 mM potassium ferricyanide. Incubate for 30 seconds in the dark.

-

Initiate the Reaction: Add 8 µL of the freshly prepared substrate mixture to each well containing the reaction mixture.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 37°C).

-

Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of QDPR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with a QDPR inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (Compound 9b)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Measurement of Intracellular BH4 and BH2 Levels (HPLC with Electrochemical Detection)

This method allows for the quantification of the intracellular ratio of BH4 to its oxidized form, BH2.

Materials:

-

Cell pellets

-

Extraction Buffer: 0.1 M phosphoric acid with 1 mM dithiothreitol (B142953) (DTE) and 0.1 mM diethylenetriaminepentaacetic acid (DTPA)

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in the ice-cold Extraction Buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

Differential Oxidation:

-

To measure total biopterins (BH4 + BH2 + biopterin): Acidify an aliquot of the extract with 1 M HCl and add an acidic iodine solution (1% I₂ in 2% KI) to oxidize all reduced biopterins to biopterin.

-

To measure BH2 + biopterin: Alkalinize an aliquot of the extract with 1 M NaOH before adding the iodine solution. This selectively oxidizes BH4.

-

-

HPLC Analysis:

-

Inject the prepared samples onto the HPLC system.

-

Separate the biopterins using an isocratic mobile phase (e.g., 50 mM sodium acetate, 5% methanol, pH 5.2).

-

Detect the eluted biopterins using an electrochemical detector.

-

-

Quantification:

-

Calculate the concentrations of BH4 and BH2 by subtracting the values obtained from the different oxidation steps and comparing them to a standard curve.

-

In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a QDPR inhibitor in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., in a solution of DMSO, Tween-80, and saline)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Drug Administration: Administer the this compound formulation to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental processes is crucial for understanding the role of QDPR and the strategy for its inhibition.

Caption: The role of QDPR in the BH4 recycling pathway and its inhibition by this compound.

Caption: A typical experimental workflow for the discovery and validation of a QDPR inhibitor.

Conclusion and Future Directions

The inhibition of QDPR represents a promising new avenue in cancer therapy. By modulating the intracellular levels of BH4, QDPR inhibitors like this compound can impact critical aspects of tumor biology, including angiogenesis and immune evasion. The synergistic effects observed with other chemotherapeutic agents, such as methotrexate, further highlight the potential of this approach.

Future research should focus on:

-

Expanding the chemical space of QDPR inhibitors: The development of more potent and selective inhibitors will be crucial for clinical translation.

-

Investigating the role of QDPR in a broader range of cancers: While the link to pancreatic cancer is emerging, the relevance of QDPR in other tumor types remains to be fully explored.

-

Elucidating the detailed downstream signaling consequences of QDPR inhibition: A deeper understanding of the molecular changes induced by QDPR inhibitors will aid in the identification of predictive biomarkers and rational combination strategies.

-

Conducting comprehensive preclinical in vivo studies: Rigorous evaluation of the efficacy and safety of QDPR inhibitors in relevant animal models is a necessary step towards clinical trials.

This technical guide provides a foundational understanding of this compound and the broader strategy of targeting QDPR in cancer research. As our knowledge in this area continues to grow, the pharmacological modulation of the biopterin pathway may offer new hope for patients with difficult-to-treat malignancies.

References

The Role of Quinoid Dihydropteridine Reductase Inhibition in Autoimmune Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The burgeoning field of immunometabolism has identified novel therapeutic targets for autoimmune diseases by exploring the metabolic pathways that govern immune cell function. One such target is Quinoid Dihydropteridine Reductase (QDPR), a crucial enzyme in the recycling of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. This technical guide provides an in-depth overview of the rationale and methodology for studying QDPR inhibition as a potential therapeutic strategy in autoimmune diseases. While a specific inhibitor designated "QDPR-IN-1" is not yet formally documented in publicly available literature, this guide will utilize data on identified QDPR inhibitors, such as Compound 9b, to illustrate the principles and experimental approaches. We will delve into the underlying signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this promising area.

Introduction: QDPR and its Role in Immune Regulation

Quinoid Dihydropteridine Reductase (QDPR) is a key enzyme responsible for the regeneration of tetrahydrobiopterin (BH4) from its oxidized form, quinonoid dihydrobiopterin (qBH2). BH4 is an indispensable cofactor for several enzymes, including:

-

Nitric Oxide Synthases (NOS): In immune cells, inducible NOS (iNOS) produces nitric oxide (NO), a potent inflammatory mediator. Adequate BH4 levels are critical for the proper functioning of NOS. BH4 deficiency leads to "NOS uncoupling," where the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of NO, contributing to oxidative stress and inflammation.[1][2][3]

-

Aromatic Amino Acid Hydroxylases: These enzymes are involved in the synthesis of neurotransmitters, but BH4 also plays a role in the metabolism of immune cells.

The synthesis and recycling of BH4 are tightly regulated, particularly in immune cells like T lymphocytes, macrophages, and dendritic cells, where its demand increases upon activation.[4][5] Cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) can stimulate BH4 synthesis in T cells.[4] Given the central role of BH4 in regulating inflammation and immune cell function, targeting its metabolism through QDPR inhibition presents a novel therapeutic avenue for autoimmune disorders.

The Therapeutic Rationale for QDPR Inhibition in Autoimmune Diseases

The primary rationale for inhibiting QDPR in the context of autoimmune diseases is to modulate the inflammatory response by limiting the availability of BH4. This can lead to several downstream effects:

-

Reduced Nitric Oxide Production: By decreasing the regeneration of BH4, QDPR inhibition can limit the activity of iNOS, thereby reducing the production of pro-inflammatory NO in activated immune cells.

-

Induction of NOS Uncoupling and Oxidative Stress: While seemingly counterintuitive, promoting a state of controlled NOS uncoupling through QDPR inhibition could selectively induce oxidative stress in hyperactivated immune cells, potentially leading to their apoptosis or reduced function.

-

Synergistic Effects with Existing Therapies: QDPR inhibition may work synergistically with established autoimmune disease therapies like methotrexate (B535133). Methotrexate inhibits dihydrofolate reductase (DHFR), another enzyme involved in a salvage pathway for BH4 synthesis.[6] A dual blockade of both the recycling and salvage pathways could more effectively deplete intracellular BH4, leading to enhanced anti-inflammatory and anti-proliferative effects.[6]

Quantitative Data on QDPR Inhibition

While in vivo data on specific QDPR inhibitors in autoimmune disease models remains limited in the public domain, initial studies have provided valuable quantitative insights.

Table 1: In Vitro Activity of a Novel QDPR Inhibitor

| Compound | Target | IC50 (μM) | Cell Line | Effect | Reference |

| Compound 9b | QDPR | 0.72 | Jurkat (human T lymphocyte) | In combination with methotrexate, significantly oxidized intracellular redox states. | [6] |

This finding in a T lymphocyte cell line is particularly relevant for autoimmune diseases where T cells play a central pathogenic role. The oxidation of the intracellular redox state suggests a shift towards a more pro-apoptotic or functionally impaired state for these immune cells.

Signaling Pathways and Mechanisms of Action

The mechanism of action of QDPR inhibition in immune cells is centered on the disruption of BH4 homeostasis, which in turn affects critical signaling pathways.

The Tetrahydrobiopterin (BH4) Synthesis and Recycling Pathway

Caption: The central role of QDPR in the BH4 synthesis and recycling pathways.

Proposed Mechanism of QDPR Inhibition in T-Lymphocytes

Caption: Proposed impact of QDPR inhibition on T-cell signaling and function.

Key Experimental Protocols

Measurement of QDPR Activity

This protocol is adapted from established spectrophotometric methods.

Principle: The enzymatic activity of QDPR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as QDPR reduces a pterin (B48896) substrate.

Materials:

-

96-well UV-transparent microtiter plates

-

Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.

-

Cell lysate from immune cells (e.g., lymphocytes, macrophages).

-

0.1 M Potassium phosphate (B84403) buffer (pH 6.8)

-

2.5 mM NADH solution

-

Pterin substrate solution (e.g., quinonoid dihydrobiopterin or a stable analog)

-

Elution Buffer (for dried blood spots, if applicable)

Procedure:

-

Sample Preparation: Prepare cell lysates from the desired immune cell population. Protein concentration should be determined using a standard method (e.g., BCA assay).

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture:

-

150 µL of 0.1 M Potassium phosphate buffer (pH 6.8)

-

20 µL of 2.5 mM NADH solution

-

20 µL of the pterin substrate solution

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add 50 µL of the cell lysate to each well to initiate the reaction.

-

Spectrophotometric Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.

-

Calculation: Calculate the rate of NADH consumption, which is directly proportional to the QDPR activity in the sample. Activity is typically expressed as nmol/min/mg of protein.

Measurement of Intracellular Tetrahydrobiopterin (BH4) Levels by HPLC

This protocol is a general guideline based on HPLC with electrochemical detection methods.

Principle: BH4 and its oxidized forms are separated by reverse-phase HPLC and detected using an electrochemical detector, allowing for sensitive and specific quantification.

Materials:

-

HPLC system with an electrochemical detector

-

Reverse-phase C18 column

-

Mobile phase: 50 mM potassium phosphate (pH 2.6) with 0.1 mM DTE and 0.1 mM DTPA

-

Extraction buffer: 0.1 M HCl containing 1 mM dithiothreitol (B142953) (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA)

-

BH4 and dihydrobiopterin (BH2) standards

-

Lymphocyte cell pellets

Procedure:

-

Sample Preparation:

-

Isolate lymphocytes from whole blood using density gradient centrifugation.

-

Wash the cell pellet with PBS and store at -80°C until analysis.

-

Lyse the cell pellet in ice-cold extraction buffer.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject a defined volume (e.g., 20 µL) of the supernatant onto the HPLC system.

-

Run the separation using an isocratic flow of the mobile phase.

-

Detect BH4 and BH2 using the electrochemical detector at appropriate potentials (e.g., +150 mV for BH4 and +600 mV for BH2).

-

-

Quantification:

-

Generate a standard curve using known concentrations of BH4 and BH2 standards.

-

Quantify the amount of BH4 and BH2 in the samples by comparing their peak areas to the standard curve.

-

Results are typically expressed as pmol/10⁶ cells or pmol/mg of protein.

-

Experimental Workflow for Studying this compound in an Autoimmune Disease Model

Caption: A typical experimental workflow for evaluating a QDPR inhibitor in a preclinical model of autoimmune arthritis.

Future Directions and Conclusion

The inhibition of QDPR represents a promising and largely unexplored therapeutic strategy for autoimmune diseases. The initial data on specific QDPR inhibitors like Compound 9b, combined with the established role of the BH4 pathway in immune regulation, provides a strong rationale for further investigation.

Key areas for future research include:

-

In vivo efficacy studies: Testing specific and potent QDPR inhibitors in various animal models of autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis, lupus) is a critical next step.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of QDPR inhibitors, as well as their dose-dependent effects on BH4 levels in target tissues, will be essential for clinical translation.

-

Elucidation of downstream signaling: A deeper understanding of the precise signaling cascades in different immune cell subsets that are affected by altered BH4 levels is needed.

-

Biomarker development: Identifying biomarkers to monitor the biological activity of QDPR inhibitors and to select patients who are most likely to respond to this therapeutic approach would be highly valuable.

References

- 1. Tetrahydrobiopterin Deficiency and Nitric Oxide Synthase Uncoupling Contribute to Atherosclerosis Induced by Disturbed Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the eNOS Uncoupling and the Nitric Oxide Metabolic Pathway in the Pathogenesis of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of tetrahydrobiopterin synthesis in T lymphocytes by synergistic action of interferon-gamma and interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of QDPR synergistically modulates intracellular tetrahydrobiopterin profiles in cooperation with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of QDPR-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide on the preliminary efficacy studies of QDPR-IN-1, a novel inhibitor of quinonoid dihydropteridine reductase (QDPR). The information is compiled from available scientific literature and is intended to provide a foundational understanding of the compound's activity, mechanism of action, and the experimental approaches used for its characterization.

Introduction to QDPR and its Inhibition

Quinoid dihydropteridine reductase (QDPR) is a crucial enzyme responsible for the regeneration of tetrahydrobiopterin (B1682763) (BH4). BH4 is an essential cofactor for several key aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases (NOS). The inhibition of QDPR disrupts the recycling of BH4, leading to a decrease in its availability. This modulation of the BH4 pathway presents a potential therapeutic strategy in various disease contexts, including cancer and autoimmune disorders. This compound, also identified as Compound 9b, has emerged as a potent inhibitor of this enzyme.[1]

Quantitative Efficacy Data

To date, the primary quantitative measure of this compound's efficacy is its in vitro inhibitory concentration. Further studies are required to establish a more comprehensive efficacy profile, including its effects in various cell lines and in vivo models.

| Compound | Target | Assay Type | IC50 (μM) | Source |

| This compound (Compound 9b) | QDPR | Enzymatic Assay | 0.72 | Hara S, et al. 2024[1] |

Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of QDPR. This enzyme catalyzes the reduction of quinonoid dihydrobiopterin (qBH2) back to its active form, tetrahydrobiopterin (BH4), utilizing NADH as a cofactor. By blocking this step, this compound disrupts the cellular BH4 recycling pathway. A study by Hara et al. (2024) has shown that treatment with this compound, particularly in combination with methotrexate (B535133) (an inhibitor of dihydrofolate reductase, another enzyme in BH4 metabolism), leads to a significant oxidation of the intracellular redox state in various cell lines.[1] This suggests that this compound can effectively modulate the levels of reduced biopterins within the cell.

Signaling Pathway

Caption: The Tetrahydrobiopterin (BH4) recycling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed protocols from the primary literature on this compound are not fully available, this section outlines representative methodologies for key experiments based on established principles for characterizing QDPR inhibitors.

High-Throughput Screening (HTS) for QDPR Inhibitors (Hypothetical Workflow)

The identification of this compound was the result of a high-throughput screening campaign.[1] A typical HTS workflow for identifying QDPR inhibitors would involve the following steps:

References

The Discovery and Development of Quinoid Dihydropteridine Reductase (QDPR) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoid dihydropteridine reductase (QDPR) is a critical enzyme in the tetrahydrobiopterin (B1682763) (BH4) regeneration pathway. BH4 is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, as well as for nitric oxide synthases.[1] Inhibition of QDPR disrupts the recycling of BH4, leading to a decrease in its bioavailability. This disruption can have profound effects on various physiological processes, making QDPR an attractive target for drug discovery in therapeutic areas ranging from metabolic disorders to neurology. This technical guide provides an in-depth overview of the discovery and development of QDPR inhibitors, including quantitative data on known inhibitors, detailed experimental protocols for their screening and characterization, and visualizations of the relevant biological pathways and drug discovery workflows.

Quantitative Data on QDPR Inhibitors

The following table summarizes the known inhibitors of QDPR, presenting their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for comparative analysis.

| Compound Name | Type of Inhibition | IC50 (nM) | Ki (nM) |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | - | 3,000,000 | - |

| Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- | - | 3,000 | 2,800 |

| 1,2-Benzenediol, 4-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | - | 1,400 - 3,400 | - |

| 4-Phenylpyridine | - | 2,400,000 | - |

| Compound 9b (Hara et al., 2024) | - | 720 | - |

Data sourced from AAT Bioquest Quest Database™ Dihydropteridine reductase Inhibitors (IC50, Ki) and Hara et al. (2024)[2][3]

Signaling Pathway

The regeneration of tetrahydrobiopterin is a crucial metabolic pathway. The following diagram illustrates the key enzymatic steps, highlighting the role of QDPR.

Caption: The Tetrahydrobiopterin (BH4) Synthesis and Regeneration Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of QDPR inhibitors.

High-Throughput Screening (HTS) for QDPR Inhibitors

This protocol describes a fluorescence-based HTS assay to identify potential QDPR inhibitors from a compound library. The assay measures the decrease in NADH fluorescence upon its oxidation to NAD+ during the QDPR-catalyzed reduction of a substrate.

Materials:

-

Recombinant human QDPR enzyme

-

NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Quinonoid dihydrobiopterin (qBH2) or a stable precursor like 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4) and an oxidizing agent (e.g., potassium ferricyanide) to generate qBH2 in situ.[1]

-

Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

-

Compound library plates (e.g., 384-well format)

-

Control inhibitor (e.g., a known QDPR inhibitor)

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Compound Plating: Dispense test compounds and controls into a 384-well assay plate. Typically, a final concentration of 10 µM is used for primary screening.

-

Enzyme Preparation: Prepare a solution of QDPR in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-noise ratio.

-

Enzyme Addition: Add the QDPR enzyme solution to each well of the assay plate containing the compounds.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Substrate Preparation: If using a precursor, prepare the quinonoid dihydropterin substrate by mixing DMPH4 and potassium ferricyanide (B76249) immediately before use.[1]

-

Reaction Initiation: Add a mixture of NADH and the quinonoid dihydropterin substrate to all wells to start the reaction.

-